Agmatidine

Description

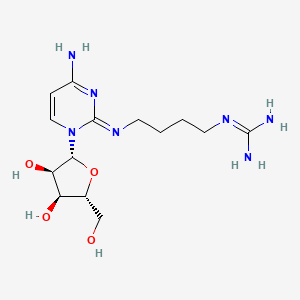

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1221169-70-5 |

|---|---|

Formule moléculaire |

C14H25N7O4 |

Poids moléculaire |

355.39 g/mol |

Nom IUPAC |

2-[4-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]butyl]guanidine |

InChI |

InChI=1S/C14H25N7O4/c15-9-3-6-21(12-11(24)10(23)8(7-22)25-12)14(20-9)19-5-2-1-4-18-13(16)17/h3,6,8,10-12,22-24H,1-2,4-5,7H2,(H2,15,19,20)(H4,16,17,18)/t8-,10-,11-,12-/m1/s1 |

Clé InChI |

NHQSDCRALZPVAJ-HJQYOEGKSA-N |

SMILES isomérique |

C1=CN(C(=NCCCCN=C(N)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

SMILES canonique |

C1=CN(C(=NCCCCN=C(N)N)N=C1N)C2C(C(C(O2)CO)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling Agmatidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of agmatidine, a modified nucleoside critical to the fidelity of protein synthesis in Archaea. We will delve into its chemical structure, biosynthesis, and pivotal role in translational processes. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways to offer a comprehensive resource for the scientific community.

The Chemical Architecture of this compound

This compound, systematically named 2-agmatinylcytidine (agm²C), is a post-transcriptionally modified cytidine (B196190). Its defining feature is the substitution of the C2-oxo group of a standard cytidine with agmatine (B1664431), the decarboxylated form of arginine. This modification imparts a positive charge to the nucleoside under physiological conditions.

The chemical formula for this compound is C₁₄H₂₅N₇O₄, with a molar mass of 355.399 g·mol⁻¹[1]. The core structure consists of a ribose sugar linked to the agmatine-modified cytosine base. This unique structure is crucial for its biological function, enabling non-canonical base pairing within the ribosome.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₅N₇O₄ | [1] |

| Molar Mass | 355.399 g·mol⁻¹ | [1] |

| IUPAC Name | N-(4-Carbamimidamidobutyl)-4-imino-1-(β-D-ribofuranosyl)-1,4-dihydro-2-pyrimidinamine | [1] |

| Modification Mass | +112 Da (relative to cytidine) | [2][3][4] |

Biosynthesis of this compound: The TiaS-Mediated Pathway

This compound is synthesized by the enzyme tRNA(Ile2) 2-agmatinylcytidine synthetase (TiaS)[1][5]. This enzyme is responsible for attaching agmatine to the wobble position (C34) of tRNAIle2, which has a CAU anticodon. The biosynthesis is a three-step enzymatic process that requires ATP and agmatine.

Logical Relationship of this compound Biosynthesis

Caption: The enzymatic synthesis of this compound on tRNA(Ile2) by TiaS.

Biological Function: Ensuring Translational Fidelity

The primary and essential function of this compound is to ensure the correct decoding of the AUA isoleucine codon in Archaea[1]. In the absence of this modification, the tRNAIle2 with a CAU anticodon would incorrectly recognize the AUG methionine codon. The this compound modification at the wobble position (C34) alters the hydrogen bonding properties of the base, enabling it to specifically base-pair with adenosine (B11128) (A) in the third position of the codon, while preventing pairing with guanosine (B1672433) (G)[2][6]. This ensures that isoleucine is incorporated at AUA codons, maintaining the integrity of the synthesized proteins.

While agmatine, the precursor to this compound, is known to be involved in various signaling pathways, including the PI3K/Akt/mTOR/HIF-1α pathway and the imidazoline (B1206853) I2 receptor-NF-κB pathway, there is currently no evidence to suggest that this compound itself functions as a signaling molecule outside of its role in tRNA[7][8][9]. Its biological activity appears to be confined to the realm of protein translation.

Experimental Protocols

Purification of this compound-Modified tRNA from Haloarcula marismortui

This protocol is adapted from the methodology described in the identification of this compound[10].

1. Cell Lysis and RNA Extraction:

- Harvest H. marismortui cells from a 15-liter culture in late-log phase.

- Lyse the cells using a French press in a buffer containing 10 mM Tris-HCl (pH 7.5), 100 mM Mg(OAc)₂, and 3.4 M KCl[10].

- Perform acid guanidinium (B1211019) thiocyanate-phenol-chloroform extraction to isolate crude RNA.

- Precipitate ribosomal RNA with 1 M NaCl to obtain total tRNA.

2. Hybrid Selection of tRNAIle2:

- Utilize biotinylated DNA oligonucleotides complementary to nucleotides 54–73 of tRNAIle2.

- Bind the oligonucleotides to streptavidin sepharose beads.

- Hybridize the total tRNA population with the bead-bound oligonucleotides to specifically capture tRNAIle2.

- Elute the enriched tRNAIle2.

3. Polyacrylamide Gel Electrophoresis (PAGE) Purification:

- Fractionate the enriched tRNA on a native polyacrylamide gel.

- Visualize the tRNA bands by ethidium (B1194527) bromide staining.

- Excise the band corresponding to tRNAIle2.

- Elute the tRNA from the gel slice.

Mass Spectrometry Analysis of this compound

This protocol outlines the general steps for the identification and characterization of this compound using mass spectrometry[3][4].

1. Enzymatic Digestion of tRNA to Nucleosides:

- Digest the purified tRNAIle2 to its constituent nucleosides using a combination of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

- Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

- Analyze the eluting nucleosides using an online mass spectrometer.

3. Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:

- Isolate the ion corresponding to the mass of this compound (m/z 356 [M+H]⁺).

- Fragment the isolated ion using collision-induced dissociation (CID).

- Analyze the fragmentation pattern to confirm the structure of this compound. Key fragments include the loss of ammonia (B1221849) (NH₃) and the guanidino group (CH₅N₃)[4].

Experimental Workflow for this compound Identification

Caption: Workflow for the purification and identification of this compound.

Ribosome Binding Assay

This assay is used to determine the codon-specific binding of the this compound-modified tRNA to the ribosome[10].

1. Preparation of Ribosomes and tRNA:

- Isolate ribosomes from H. marismortui.

- Aminoacylate the purified tRNAIle2 with ³H-labeled isoleucine.

2. Binding Reaction:

- Incubate the ³H-Ile-tRNAIle2 with the ribosomes in the presence of synthetic mRNA templates containing different codons (e.g., AUA, AUG, AUC).

- The binding buffer typically contains 10 mM Tris-HCl (pH 7.5), 100 mM Mg(OAc)₂, and 3.4 M KCl[10].

3. Analysis of Binding:

- Filter the reaction mixture through nitrocellulose filters to capture ribosome-tRNA complexes.

- Quantify the amount of bound ³H-Ile-tRNAIle2 using scintillation counting.

- Compare the binding levels for different codons to determine specificity.

Conclusion

This compound stands as a fascinating example of how a subtle chemical modification to a fundamental biological molecule can have profound effects on the accuracy of the genetic code. Its unique structure, enzymatic synthesis, and essential role in ensuring correct codon recognition in Archaea highlight the intricate molecular mechanisms that underpin life. This guide provides a foundational resource for researchers seeking to understand and investigate this important modified nucleoside. Further research into the kinetics of the TiaS enzyme and the precise biophysical interactions of this compound within the ribosome will undoubtedly provide deeper insights into the complex world of protein translation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a modified cytidine in the anticodon of archaeal tRNA(Ile), base pairs with adenosine but not with guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. Agmatine-conjugated cytidine in a tRNA anticodon is essential for AUA decoding in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Agmatine suppresses glycolysis via the PI3K/Akt/mTOR/HIF-1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agmatine suppresses glycolysis via the PI3K/Akt/mTOR/HIF‐1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agmatine Protects Against the Progression of Sepsis Through the Imidazoline I2 Receptor-Ribosomal S6 Kinase 2-Nuclear Factor-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a modified cytidine in the anticodon of archaeal tRNAIle, base pairs with adenosine but not with guanosine - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Agmatidine in Archaea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, biosynthesis, and function of agmatidine, a modified nucleoside found in the anticodon of transfer RNA (tRNA) in many archaeal species. This compound, or 2-agmatinylcytidine (agm²C), is crucial for the accurate decoding of the AUA codon for isoleucine, a critical step in protein synthesis. This document details the experimental methodologies that led to its identification, presents key quantitative data, and illustrates the biochemical pathways and experimental workflows involved. The unique biosynthesis of this compound and its essential role in archaeal translation offer potential targets for novel antimicrobial drug development.

Introduction

The fidelity of protein synthesis relies on the precise recognition of messenger RNA (mRNA) codons by the corresponding tRNA anticodons. The AUA codon, which specifies isoleucine, presents a unique challenge in translation as a standard CAU anticodon on tRNA could misread the AUG methionine codon. While bacteria and eukaryotes have evolved distinct strategies to overcome this, the mechanism in archaea remained elusive until the discovery of this compound.[1][2][3][4] This modified cytidine (B196190), located at the wobble position (position 34) of the tRNAIle anticodon, ensures the specific recognition of the AUA codon, preventing translational errors.[1][2][3][5][6][7] The discovery of this compound unveiled a novel strategy for maintaining translational accuracy in archaea and highlighted a convergent evolutionary path with bacteria, which utilize a similar but distinct modification (lysidine).[2][3][4][5][7]

The Discovery and Characterization of this compound

The identification of this compound was a result of meticulous biochemical analysis of tRNAIle from various archaeal species, including Haloarcula marismortui, Methanococcus maripaludis, and Sulfolobus solfataricus.[5][6] Researchers observed that the modification added 112 mass units to the cytidine base.[5][6][8][9]

Quantitative Data

The following table summarizes the key mass spectrometry data that was instrumental in elucidating the structure of this compound.

| Analyte | Experimental m/z | Expected m/z | Inference | Reference |

| Modified Cytidine (C) Base | 224.1617 | 224.1618 | Elemental composition of C₉H₁₈N₇ | [10] |

| C Base Fragment 1 | 207.1352 | - | Loss of NH₃ | [10][11] |

| C* Base Fragment 2 | 165.1135 | - | Loss of CH₅N₃ (guanidino group) | [10][11] |

| Agmatine (B1664431) Standard Fragment 1 | 114.1 | - | Loss of NH₃ | [7][11] |

| Agmatine Standard Fragment 2 | 72.1 | - | Loss of CH₅N₃ | [7][11] |

Experimental Protocols

The identification of this compound involved a multi-step experimental approach:

2.2.1. Purification of tRNAIle

-

Cell Lysis: Archaeal cells (e.g., Haloarcula marismortui) were harvested and lysed to release total RNA.

-

Phenol (B47542) Extraction: Total RNA was extracted using phenol to remove proteins and other cellular components.

-

Chromatography: The tRNA fraction was isolated from the total RNA using chromatographic techniques.

-

Specific tRNAIle Isolation: The specific tRNAIle that recognizes the AUA codon was purified using methods that exploit its unique properties, such as affinity chromatography.

2.2.2. Ribosome Binding Assays

-

Incubation: Purified tRNAIle was incubated with ribosomes and synthetic mRNAs containing different codons (AUA, AUG, AUC, AUU).

-

Binding Analysis: The binding of tRNAIle to the ribosome-mRNA complex was measured, demonstrating that the modified tRNA specifically binds to the AUA codon.[7]

2.2.3. Nuclease Digestion and HPLC

-

Enzymatic Digestion: Purified tRNAIle was digested with specific ribonucleases (e.g., RNase T1, RNase A) to generate smaller RNA fragments.

-

HPLC Separation: The resulting oligonucleotides were separated using high-performance liquid chromatography (HPLC).

2.2.4. Mass Spectrometry (LC-MS and LC-MS/MS)

-

LC-MS Analysis: The separated oligonucleotides were analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine their mass-to-charge ratio and, consequently, their elemental composition.[5][6][8]

-

Tandem MS (MS/MS): Fragments of interest were subjected to tandem mass spectrometry (MS/MS) to determine their sequence and identify the nature and location of any modifications.[5][6][8][10] This analysis revealed the addition of an agmatine moiety to the cytidine at the wobble position.[5][6][8]

Biosynthesis of this compound

This compound is synthesized from the amino acid arginine. The biosynthesis is a two-step process within the archaeal cell.

-

Arginine to Agmatine: The enzyme arginine decarboxylase converts arginine to agmatine.

-

Agmatine to this compound: The enzyme tRNAIle-2-agmatinylcytidine synthetase (TiaS) catalyzes the attachment of agmatine to the C2 position of cytidine at the wobble position of tRNAIle in an ATP-dependent reaction.[1][2][3][4]

The TiaS-catalyzed reaction is a three-step mechanism:

-

The C2 carbonyl oxygen of the cytidine attacks the γ-phosphate of another ATP molecule, forming a phosphorylated intermediate.[1]

-

The primary amino group of agmatine attacks the C2 carbon of the phosphorylated intermediate, leading to the formation of this compound and the release of inorganic phosphate.[1]

Function of this compound in Translation

The primary function of this compound is to ensure the correct decoding of the AUA isoleucine codon while preventing the misreading of the AUG methionine codon.[2][3][5][6][7] The conjugation of the agmatine moiety to cytidine induces a tautomeric shift in the base.[1] This structural change alters the hydrogen bonding properties of the nucleoside, allowing it to specifically base-pair with adenosine (B11128) (A) in the third position of the codon, but not with guanosine (B1672433) (G).[1][5][6] This modification is essential for the aminoacylation of the tRNA with isoleucine.[1]

Visualizations

This compound Biosynthesis Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Agmatine-conjugated cytidine in a tRNA anticodon is essential for AUA decoding in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tus.elsevierpure.com [tus.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. This compound, a modified cytidine in the anticodon of archaeal tRNA(Ile), base pairs with adenosine but not with guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a modified cytidine in the anticodon of archaeal tRNAIle, base pairs with adenosine but not with guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a modified cytidine in the anticodon of archaeal tRNA(Ile), base pairs with adenosine but not with guanosine [dspace.mit.edu]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Convergent evolution of AUA decoding in bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]

The Agmatidine Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agmatidine (agm2C), a modified cytidine (B196190) found at the wobble position of the anticodon in archaeal isoleucyl-tRNA (tRNAIle), is crucial for the accurate decoding of the AUA codon. This modification, catalyzed by the enzyme tRNAIle-agmatinylcytidine synthetase (TiaS), ensures translational fidelity by preventing the misreading of the AUG methionine codon. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, its intermediates, and the enzymatic machinery involved. Detailed experimental protocols for the quantitative analysis of pathway components and the in vitro reconstitution of this compound synthesis are presented, alongside a comprehensive summary of available quantitative data. This document is intended to serve as a core resource for researchers investigating archaeal translation, tRNA modification, and the development of novel antimicrobial agents targeting this essential pathway.

Introduction

The fidelity of protein synthesis relies on the precise recognition of messenger RNA (mRNA) codons by their cognate transfer RNA (tRNA) anticodons. In the universal genetic code, the AUA codon specifies isoleucine. However, a standard tRNAIle with a CAU anticodon would also recognize the AUG codon for methionine, leading to translational errors. To overcome this challenge, archaea have evolved a unique tRNA modification strategy: the conversion of cytidine to this compound at the wobble position (C34) of tRNAIle.[1] This modification is essential for cell viability in many archaea, highlighting its importance as a potential target for novel antibiotics.

This guide details the biochemical steps leading to the formation of this compound, focusing on the key intermediates and the catalytic mechanism of the TiaS enzyme.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a two-stage process that begins with the synthesis of the precursor molecule, agmatine (B1664431), followed by its enzymatic attachment to the tRNA.

Stage 1: Synthesis of Agmatine

The immediate precursor to the agmatinyl moiety of this compound is agmatine. Agmatine is a biogenic amine formed by the decarboxylation of the amino acid L-arginine. This reaction is catalyzed by the enzyme arginine decarboxylase (ADC).

Pathway Intermediates:

-

L-Arginine: A proteinogenic amino acid that serves as the initial substrate.

-

Agmatine: The product of arginine decarboxylation and the direct donor for the modification of tRNA.

Stage 2: Modification of tRNAIle

The final and critical step in the pathway is the enzymatic modification of the cytidine at the wobble position of the tRNAIle anticodon. This reaction is catalyzed by the ATP-dependent enzyme tRNAIle-agmatinylcytidine synthetase (TiaS).[2][3]

The catalytic mechanism of TiaS is a three-step process:[1][4]

-

ATP Hydrolysis: TiaS first hydrolyzes ATP to AMP and pyrophosphate (PPi).[1]

-

tRNA Phosphorylation: The γ-phosphate from a second ATP molecule is transferred to the C2-oxo group of the cytidine at position 34 (C34) of the tRNA, forming a phosphorylated intermediate (p-C34).[1]

-

Agmatine Attachment: The primary amino group of agmatine performs a nucleophilic attack on the C2 carbon of the phosphorylated cytidine intermediate. This results in the release of inorganic phosphate (B84403) (Pi) and the formation of a C-N bond, yielding the final product, this compound (2-agmatinylcytidine).[1]

Pathway Intermediates:

-

tRNAIle (CAU): The unmodified transfer RNA with a cytidine at the wobble position.

-

ATP: Adenosine (B11128) triphosphate, providing the energy for the reaction.

-

Phosphorylated-C34-tRNAIle: A transient, high-energy intermediate.

-

Agmatine: The aminoguanidine (B1677879) substrate.

-

Agmatidinyl-tRNAIle (agm2C-tRNAIle): The final, modified tRNA product.

Quantitative Data

Quantitative data on the intracellular concentrations of this compound biosynthesis intermediates in archaea are not extensively available in the literature. However, studies in other organisms and related pathways provide some context.

| Intermediate | Organism/System | Concentration/Value | Reference |

| Agmatine | Rat Stomach | ~71 ng/mg net weight | [5] |

| Arginine | Francisella novicida (in vitro culture) | 0.23 - 2.3 mM (supplemented) | [6] |

| Km (tRNA) for IleRS | Escherichia coli | 0.057 - 1.37 µM | [7][8] |

Note: The Km value provided is for isoleucyl-tRNA synthetase (IleRS) from E. coli, not TiaS from archaea. It is included to provide a general idea of the affinity of tRNA synthetases for their tRNA substrates. Further research is needed to determine the specific kinetic parameters for the TiaS enzyme and the precise intracellular concentrations of the pathway intermediates in various archaeal species.

Experimental Protocols

Heterologous Expression and Purification of TiaS Enzyme

This protocol is a general guideline for the expression and purification of recombinant TiaS, which can be adapted based on the specific expression vector and host system.[1][4][9][10][11]

1. Transformation:

- Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the TiaS gene fused to an affinity tag (e.g., His-tag, GST-tag).

2. Cell Culture and Induction:

- Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

- Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to improve protein solubility.

3. Cell Lysis:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

- Lyse the cells by sonication or using a French press.

- Clarify the lysate by centrifugation to remove cell debris.

4. Affinity Chromatography:

- Load the clarified lysate onto an affinity column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with lysis buffer.

- Wash the column extensively with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

- Elute the TiaS protein with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole).

5. Further Purification (Optional):

- For higher purity, perform additional chromatography steps such as ion-exchange and size-exclusion chromatography.

- Dialyze the purified protein into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol, 1 mM DTT).

In Vitro Transcription of tRNAIle

This protocol describes the generation of unmodified tRNAIle transcripts for use in in vitro modification assays.[3][12][13][14][15]

1. Template Preparation:

- Prepare a linear DNA template containing the T7 RNA polymerase promoter followed by the tRNAIle gene sequence. This can be achieved by PCR amplification or by linearization of a plasmid containing the gene.

2. In Vitro Transcription Reaction:

- Set up the transcription reaction with the following components:

- Linear DNA template

- T7 RNA polymerase

- Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

- Transcription buffer (containing MgCl2 and DTT)

- RNase inhibitor

- Incubate the reaction at 37°C for 2-4 hours.

3. DNase Treatment and Purification:

- Add DNase I to the reaction to digest the DNA template.

- Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or a commercial RNA purification kit.

4. Refolding of tRNA:

- To ensure proper folding, heat the purified tRNA at 80-90°C for 2-3 minutes, followed by slow cooling to room temperature in the presence of MgCl2.

In Vitro this compound Synthesis Assay

This assay allows for the functional characterization of the TiaS enzyme and the study of the this compound biosynthesis reaction.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- Purified TiaS enzyme

- In vitro transcribed and refolded tRNAIle

- Agmatine

- ATP

- Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)

2. Incubation:

- Incubate the reaction mixture at the optimal temperature for the specific TiaS enzyme (archaeal enzymes are often thermophilic).

3. Analysis of this compound Formation:

- The formation of this compound can be detected by various methods:

- Mass Spectrometry: Digest the tRNA to nucleosides and analyze by LC-MS/MS to detect the mass shift corresponding to the addition of agmatine.[16][17][18][19]

- Radiolabeling: Use [14C]-agmatine or [γ-32P]-ATP to follow the incorporation of the label into the tRNA. The labeled tRNA can be separated by PAGE and visualized by autoradiography.

- Primer Extension Analysis: The modification at the wobble position can cause a stop or a pause in reverse transcription, which can be detected by primer extension.

Quantitative Analysis of this compound by Mass Spectrometry

This protocol outlines the general steps for the quantification of this compound in a tRNA sample.[16][17][18][19]

1. tRNA Isolation and Digestion:

- Isolate total tRNA from archaeal cells.

- Digest the tRNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

- Separate the nucleosides using reversed-phase high-performance liquid chromatography (HPLC).

- Analyze the eluting nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Specific precursor-to-product ion transitions for this compound and other nucleosides are monitored for quantification.

3. Quantification:

- Quantify the amount of this compound relative to other canonical or modified nucleosides by comparing the peak areas from the MRM chromatograms.

- For absolute quantification, a stable isotope-labeled internal standard for this compound would be required.

Visualizations

This compound Biosynthesis Pathway

References

- 1. neb.com [neb.com]

- 2. Distinct kinetic mechanisms of the two classes of Aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agmatine, the bacterial amine, is widely distributed in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of Host Cell Arginine Uptake in Francisella Phagosomal Escape and Ribosomal Protein Amounts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic analysis of the isoleucyl-tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]

- 11. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification and In Vitro Transcription of a Transfer RNA Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. In vitro Transcription and Purification of RNAs of Different Size | CHIMIA [chimia.ch]

- 16. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 17. researchgate.net [researchgate.net]

- 18. This compound, a modified cytidine in the anticodon of archaeal tRNAIle, base pairs with adenosine but not with guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Agmatidine in Archaeal Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agmatidine (agm²C), a modified cytidine (B196190) nucleoside found at the wobble position (C34) of isoleucine tRNA (tRNAIle) in Archaea, is indispensable for the accurate and efficient translation of the AUA codon. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its biosynthesis, its critical function in codon recognition and reading frame maintenance, and its implications for drug development. The document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this unique tRNA modification.

Introduction: The Challenge of AUA Codon Decoding

The genetic code, while nearly universal, presents specific challenges in its interpretation. The AUN codon box, which includes codons for isoleucine (AUU, AUC, AUA) and methionine (AUG), is a prime example. While AUU and AUC are readily decoded by a tRNAIle with a GAU anticodon, the AUA codon poses a significant challenge. A standard tRNA with a UAU anticodon would also recognize the AUG methionine codon, leading to unacceptable levels of misincorporation. To overcome this, different domains of life have evolved distinct strategies. In Archaea, the solution lies in the post-transcriptional modification of cytidine to this compound at the wobble position of tRNAIle with a CAU anticodon.[1][2]

This compound, chemically 2-agmatinylcytidine, is a derivative of cytidine where the C2-oxo group is replaced by agmatine (B1664431), a decarboxylated form of arginine.[1][2] This modification is crucial for restricting the tRNA's decoding capacity to the AUA codon, thereby preventing the misreading of the AUG codon as isoleucine and ensuring the fidelity of protein synthesis. Furthermore, the presence of this compound is essential for the correct aminoacylation of this tRNA with isoleucine.[1]

The Biosynthesis of this compound: A Unique Enzymatic Pathway

The synthesis of this compound is catalyzed by the enzyme tRNAIle-agmatinylcytidine synthetase (TiaS), a protein found in many archaeal species.[3][4] The biosynthesis is a two-step enzymatic reaction that utilizes agmatine and ATP as substrates.

Step 1: Activation of Cytidine TiaS first catalyzes the phosphorylation of the C2 position of the cytidine at the wobble position (C34) of the tRNAIle anticodon, using ATP as the phosphate (B84403) donor. This step results in a reactive C2-phosphocytidine intermediate.

Step 2: Nucleophilic Attack by Agmatine The primary amino group of agmatine then performs a nucleophilic attack on the activated C2 position of the cytidine, displacing the phosphate group and forming a stable C-N bond. This results in the final product, 2-agmatinylcytidine, or this compound.

This pathway is distinct from the synthesis of a similar modified nucleoside, lysidine, found in bacteria, which is synthesized by the enzyme TilS. The independent evolution of these two enzymes, TiaS and TilS, to solve the same decoding problem is a remarkable example of convergent evolution.[3][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Agmatine-conjugated cytidine in a tRNA anticodon is essential for AUA decoding in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biogenesis of 2-agmatinylcytidine catalyzed by the dual protein and RNA kinase TiaS - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding AUA: A Technical Guide to the Function of Agmatidine in Archaeal Translation

For Immediate Release

[CITY, STATE] – [DATE] – In the intricate world of molecular biology, the precise translation of the genetic code is paramount. For many archaea, the accurate interpretation of the AUA codon for isoleucine hinges on a unique and essential tRNA modification: agmatidine. This in-depth technical guide explores the critical function of this compound, its biosynthesis, and the experimental methodologies used to elucidate its role, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Executive Summary

The universal genetic code presents a unique challenge with the AUA codon. While AUU and AUC are readily decoded as isoleucine, AUA can be mistaken for the methionine codon, AUG. Archaea have evolved a sophisticated mechanism to resolve this ambiguity through the post-transcriptional modification of cytidine (B196190) to 2-agmatinylcytidine (agm²C), or this compound, at the wobble position (C34) of tRNAIle2. This modification is indispensable; it not only ensures the specific recognition of the AUA codon by preventing mispairing with the AUG codon but is also a critical identity element for the aminoacylation of the tRNA with isoleucine.[1][2] The biosynthesis of this complex molecule is catalyzed by the enzyme tRNAIle-agmatinylcytidine synthetase (TiaS), which utilizes agmatine (B1664431), a derivative of arginine. The discovery of this compound and its biosynthetic pathway has unveiled a fascinating example of convergent evolution, as it parallels the function of the structurally similar lysidine (B1675763) modification found in bacteria.[3][4]

The Molecular Imperative for this compound

Standard Watson-Crick base pairing rules are insufficient to distinguish the AUA isoleucine codon from the AUG methionine codon at the wobble position. An unmodified cytidine at the anticodon's first position (C34) would pair with guanosine (B1672433), leading to the misreading of AUG.

This compound resolves this by fundamentally altering the hydrogen bonding properties of the cytidine base. The conjugation of an agmatine moiety to the C2 position of the cytosine ring induces a tautomeric shift.[2] This structural change enables this compound to form a stable base pair with adenosine (B11128) (A) in the third position of the AUA codon while sterically hindering the formation of a base pair with guanosine (G).[2][5] This modification acts as a molecular gatekeeper, ensuring translational fidelity.

Furthermore, the presence of this compound at position 34 is a prerequisite for the recognition and charging of the tRNAIle2 by its cognate enzyme, isoleucyl-tRNA synthetase (IleRS).[2] Without this modification, the tRNA is not aminoacylated with isoleucine, effectively removing it from the pool of translational machinery.[1]

Biosynthesis of this compound: A Two-Step Pathway

The formation of this compound on its target tRNA is a precise enzymatic process. It begins with the synthesis of the precursor molecule, agmatine, and culminates in its ATP-dependent attachment to the tRNA by the synthetase TiaS.

Step 1: Synthesis of Agmatine

The precursor, agmatine, is synthesized in the cell via the decarboxylation of the amino acid L-arginine. This reaction is catalyzed by the enzyme Arginine Decarboxylase (ADC).

Step 2: TiaS-Catalyzed Agmatidylation of tRNA

The key enzyme, tRNAIle-agmatinylcytidine synthetase (TiaS), facilitates the attachment of agmatine to cytidine 34 of the tRNAIle2. This reaction proceeds through a unique, three-step mechanism involving a dual protein and RNA kinase activity.[6]

-

ATP Hydrolysis : TiaS first hydrolyzes ATP into AMP and pyrophosphate (PPi).[6]

-

tRNA Phosphorylation : The enzyme then utilizes the γ-phosphate from a second ATP molecule to phosphorylate the C2 position of cytidine 34 on the tRNA, forming a reactive intermediate.[6]

-

Agmatine Conjugation : The primary amino group of agmatine performs a nucleophilic attack on the phosphorylated C2 position, releasing the phosphate (B84403) and forming the final this compound modification.[6]

Quantitative Analysis of this compound Function

The functional consequences of the this compound modification have been quantified through ribosome binding assays and aminoacylation efficiency studies. These experiments demonstrate a stark difference in the behavior of this compound-modified tRNAIle2 compared to its unmodified counterpart.

Ribosome Binding Specificity

Nitrocellulose filter binding assays are used to measure the interaction between aminoacylated tRNA and ribosomes programmed with specific mRNA codons. The results consistently show that native, this compound-bearing [³H]Ile-tRNAIle2 binds efficiently and specifically to ribosomes programmed with the AUA codon. In contrast, binding to ribosomes with the AUG codon is negligible. This demonstrates the critical role of this compound in codon discrimination.

| tRNA Species | mRNA Codon | Normalized Ribosome Binding (%) | Reference |

| Native H. marismortui Ile-tRNAIle2 (with agm²C) | AUA | 100 ± 8 | [7] |

| Native H. marismortui Ile-tRNAIle2 (with agm²C) | AUG | < 5 | [7] |

| Native H. marismortui Ile-tRNAIle2 (with agm²C) | AUC | < 5 | [7] |

| Native H. marismortui Ile-tRNAIle1 (with GAU anticodon) | AUC | 100 ± 10 | [7] |

| Native H. marismortui Ile-tRNAIle1 (with GAU anticodon) | AUA | < 5 | [7] |

Table 1: Codon-dependent binding of H. marismortui isoleucine tRNAs to ribosomes. Binding is normalized to the cognate codon for each tRNA species.

Aminoacylation Efficiency

The this compound modification is also an essential identity element for the isoleucyl-tRNA synthetase (IleRS). In vitro aminoacylation assays reveal that unmodified tRNAIle2 transcripts are poor substrates for IleRS. The introduction of the agm²C modification dramatically increases the efficiency of isoleucine charging.

| tRNA Substrate | Relative Aminoacylation Efficiency (%) |

| Unmodified tRNAIle2 transcript | ~5-10 |

| In vitro agmatidylated tRNAIle2 | ~90-100 |

| Native tRNAIle2 (with agm²C) | 100 |

Table 2: Estimated relative efficiency of aminoacylation by archaeal Isoleucyl-tRNA Synthetase. Efficiency is relative to the native, fully modified tRNA.

Experimental Protocols

The following section provides detailed methodologies for the key experiments used in the study of this compound.

Identification of this compound by Mass Spectrometry

This protocol outlines the general workflow for identifying novel RNA modifications like this compound from purified tRNA.

Protocol:

-

tRNA Purification: The specific tRNAIle2 is purified from total tRNA isolated from archaeal cells (e.g., Haloarcula marismortui) using methods such as preparative polyacrylamide gel electrophoresis (PAGE).

-

Enzymatic Digestion: The purified tRNA (1-5 µg) is completely digested to its constituent nucleosides. The tRNA is incubated with Nuclease P1 (2 units) in 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) for 2 hours at 37°C. Subsequently, bacterial alkaline phosphatase (0.5 units) is added, and the mixture is incubated for another 2 hours at 37°C.

-

LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reversed-phase HPLC using a C18 column, with a gradient of acetonitrile (B52724) in an aqueous ammonium acetate solution. The eluent is directly coupled to an electrospray ionization (ESI) source of a high-resolution mass spectrometer.

-

Data Acquisition: Full scan mass spectra are acquired to identify the molecular masses of all nucleosides. Data-dependent MS/MS scans are then performed on ions of interest to obtain fragmentation patterns, which are used to deduce the chemical structure of the modification.[8][9] The accurate mass of the modified nucleoside (C*) and its base fragment are determined to be consistent with cytidine plus an agmatine moiety (C₉H₁₈N₇), confirming the identity as this compound.[9]

In Vitro Reconstitution of this compound Synthesis

This protocol allows for the enzymatic synthesis of this compound on an unmodified tRNA transcript.

Protocol:

-

Preparation of Substrates: An unmodified tRNAIle2 transcript is prepared by in vitro transcription using T7 RNA polymerase. The recombinant TiaS enzyme is overexpressed and purified from E. coli.

-

Reaction Mixture: The standard reaction mixture (50 µL) contains 100 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 1 mM DTT, 2 µM unmodified tRNAIle2 transcript, 1 mM agmatine sulfate, and 1 µM purified TiaS enzyme.

-

Incubation: The reaction is incubated at the optimal temperature for the specific archaeal enzyme (e.g., 65°C for Archaeoglobus fulgidus TiaS) for 30-60 minutes.

-

Analysis: The reaction is stopped by phenol-chloroform extraction. The resulting modified tRNA is recovered by ethanol (B145695) precipitation. The successful synthesis of this compound is confirmed by LC-MS/MS analysis of the digested tRNA as described in Protocol 5.1.[6]

Ribosome Filter Binding Assay

This assay quantifies the codon-dependent binding of aminoacylated tRNA to the ribosome.

Protocol:

-

Preparation of Components:

-

Ribosomes: 70S ribosomes are purified from H. marismortui or a similar archaeal source.

-

mRNA: Short synthetic mRNA oligonucleotides (e.g., containing AUA or AUG codons) are synthesized.

-

aa-tRNA: Native tRNAIle2 is aminoacylated with [³H]-isoleucine using purified IleRS.

-

-

Binding Reaction: The binding reaction (50 µL) is assembled in a high-salt buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM Mg(OAc)₂, 3.4 M KCl). The mixture contains 2-4 pmol of 70S ribosomes, a 5-fold molar excess of mRNA, and 1 pmol of [³H]Ile-tRNAIle2.

-

Incubation: The mixture is incubated for 30 minutes at 37°C to allow for complex formation.

-

Quantification: The reaction mixture is passed through a nitrocellulose filter under vacuum. The filter retains the large ribosome-mRNA-tRNA complexes but allows unbound tRNA to pass through. The filter is washed with cold binding buffer.

-

Analysis: The radioactivity retained on the filter is measured by liquid scintillation counting. The amount of radioactivity is directly proportional to the amount of tRNA bound to the ribosome.[7]

Conclusion and Future Directions

This compound is a testament to the evolutionary ingenuity required to maintain the fidelity of the genetic code. Its function in AUA codon recognition in archaea is a cornerstone of translational accuracy in this domain of life. The elucidation of its structure, biosynthesis by the novel enzyme TiaS, and precise molecular function provides critical insights into the complex world of tRNA modifications. For drug development professionals, enzymes involved in essential tRNA modification pathways like TiaS represent potential targets for novel antimicrobial agents, particularly against pathogenic archaea or as tools in synthetic biology. Future research will likely focus on the structural dynamics of the ribosome-tRNA-mRNA complex to further detail the stereochemical basis of this compound-mediated recognition and the potential regulatory roles of this modification in response to cellular stress.

References

- 1. tus.elsevierpure.com [tus.elsevierpure.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Agmatine-conjugated cytidine in a tRNA anticodon is essential for AUA decoding in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The structural basis for specific decoding of AUA by isoleucine tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biogenesis of 2-agmatinylcytidine catalyzed by the dual protein and RNA kinase TiaS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a modified cytidine in the anticodon of archaeal tRNAIle, base pairs with adenosine but not with guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

Evolutionary conservation of agmatidine modification

An In-depth Technical Guide on the Evolutionary Conservation of Agmatidine Modification

Executive Summary

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis across all domains of life. One such modification, this compound (2-agmatinylcytidine, agm²C), is a vital component of the translational machinery in most archaea. Found at the wobble position (C34) of tRNAIle2, this compound is essential for the correct decoding of the AUA isoleucine codon while preventing the misreading of the AUG methionine codon.[1][2] This modification is synthesized by the enzyme tRNAIle2-agmatinylcytidine synthetase (TiaS), which catalyzes the ATP-dependent conjugation of agmatine (B1664431) onto the cytidine (B196190) base.[2][3][4]

The discovery of this compound highlights a fascinating case of convergent evolution. Bacteria employ a chemically similar modification, lysidine (B1675763) (L), synthesized by the enzyme TilS, to solve the same AUA decoding problem.[2][4][5] Despite the functional analogy and chemical similarity between this compound and lysidine, their respective synthetases, TiaS and TilS, are evolutionarily distinct, suggesting they arose independently to fulfill the same critical biological function.[2][4][5] This guide provides a comprehensive overview of the evolutionary distribution of this compound, the biochemical pathways involved, and the experimental methodologies used for its characterization.

Quantitative Data on Distribution and Conservation

The this compound modification is highly conserved within specific archaeal lineages, underscoring its fundamental role in translation.

Table 2.1: Distribution of this compound Modification and tiaS Gene in Archaea

| Archaeal Phylum | Presence of this compound / tiaS Gene | AUA Decoding Strategy | Representative Genera |

| Euryarchaeota | Widespread | This compound (agm²C) at C34 | Haloarcula, Methanococcus, Thermococcus[1][6][7] |

| Crenarchaeota | Widespread | This compound (agm²C) at C34 | Sulfolobus, Archaeoglobus[3][6][7] |

| Nanoarchaeota | Likely Absent | Eukaryote-like (ΨAΨ anticodon) | Nanoarchaeum[1] |

| Korarchaeota | Likely Absent | Eukaryote-like (ΨAΨ anticodon) | Korarchaeum[1] |

Table 2.2: Comparison of Archaeal (TiaS) and Bacterial (TilS) AUA Decoding Systems

| Feature | Archaeal System | Bacterial System |

| Modification | This compound (agm²C) | Lysidine (L) |

| Precursor Molecule | Agmatine (decarboxylated Arginine) | Lysine |

| Enzyme | tRNAIle-agm²C Synthetase (TiaS) | tRNAIle-Lysidine Synthetase (TilS) |

| Energy Source | ATP | ATP |

| Catalytic Mechanism | C2 position of C34 is phosphorylated | C2 position of C34 is adenylated |

| Evolutionary Origin | Distinct enzyme class; no homology to TilS | Distinct enzyme class; no homology to TiaS |

| Conclusion | A clear example of convergent evolution for solving the AUA decoding challenge.[2][4][5] | A clear example of convergent evolution for solving the AUA decoding challenge.[5] |

Signaling and Biosynthetic Pathways

The formation of this compound is a multi-step process involving the synthesis of the precursor agmatine and its subsequent enzymatic addition to the tRNA.

Agmatine Biosynthesis

Agmatine is an essential metabolite in many archaea, not only for tRNA modification but also for polyamine biosynthesis.[6] It is synthesized from the amino acid L-arginine via decarboxylation, a reaction catalyzed by the enzyme Arginine Decarboxylase (ADC).[1]

TiaS-Catalyzed this compound Formation

The enzyme TiaS catalyzes the formation of this compound on tRNAIle2 through a unique, three-step mechanism that involves the dual phosphorylation of both the tRNA substrate and the enzyme itself.[1][8]

-

ATP Hydrolysis : TiaS first hydrolyzes ATP into AMP and pyrophosphate (PPi).[1][8]

-

C34 Phosphorylation : The γ-phosphate from a second ATP molecule is transferred to the C2 carbonyl oxygen of the target cytidine (C34) on the tRNA, forming a p-C34 intermediate.[1][8]

-

Agmatine Attack : The primary amino group of agmatine performs a nucleophilic attack on the activated C2 carbon of the p-C34 intermediate, releasing the phosphate (B84403) and forming this compound (agm²C).[1]

Key Experimental Protocols

The identification and characterization of this compound have relied on a combination of sophisticated biochemical and analytical techniques.

Protocol: Identification of this compound by Mass Spectrometry

This protocol outlines the key steps used to identify this compound from total tRNA extracts, as pioneered in the initial discovery.[5][7][9]

-

tRNA Isolation : Isolate total tRNA from archaeal cells (e.g., Haloarcula marismortui) using standard phenol-chloroform extraction and ethanol (B145695) precipitation.

-

tRNA Purification : Purify the specific tRNAIle2 species using methods like hybrid selection with biotinylated DNA oligonucleotides followed by polyacrylamide gel electrophoresis (PAGE).[10]

-

Enzymatic Digestion :

-

Digest the purified tRNA to completion with nucleases such as RNase T1 or RNase A to generate oligonucleotides.

-

For total nucleoside analysis, digest the tRNA down to individual nucleosides using nuclease P1 followed by bacterial alkaline phosphatase (BAP).

-

-

LC-MS Analysis :

-

Separate the resulting oligonucleotide fragments or nucleosides using high-performance liquid chromatography (HPLC).

-

Couple the HPLC output directly to an electrospray ionization (ESI) mass spectrometer.

-

-

Tandem MS (MS/MS) Analysis :

-

Select the parent ion corresponding to the modified nucleoside or the oligonucleotide containing it.

-

Induce fragmentation of the selected ion (Collision-Induced Dissociation - CID).

-

Analyze the resulting fragment ions to determine the precise mass and structure of the modification and its location within the tRNA sequence.[5][10] Accurate mass analysis of the fragments is crucial to deduce the elemental composition.[5][10]

-

Protocol: In Vitro Reconstitution of this compound Synthesis

This biochemical assay is used to confirm the enzymatic activity of TiaS and study its substrate requirements.

-

Component Preparation :

-

TiaS Enzyme : Overexpress and purify recombinant TiaS protein.

-

tRNA Substrate : Prepare an in vitro transcript of the archaeal tRNAIle2 gene using T7 RNA polymerase.

-

Substrates : Prepare solutions of ATP and agmatine.

-

-

Reaction Setup :

-

Combine purified TiaS, the tRNAIle2 transcript, ATP, and agmatine in a suitable reaction buffer (e.g., HEPES-KOH, MgCl₂, DTT).

-

Incubate the reaction mixture at the optimal temperature for the specific archaeon from which TiaS was derived (e.g., 65°C for Archaeoglobus fulgidus).

-

-

Analysis of Modification :

-

Stop the reaction and purify the tRNA from the mixture.

-

Digest the tRNA into nucleosides as described in Protocol 4.1.

-

Analyze the nucleoside mixture by LC-MS to detect the formation of this compound, identified by its characteristic mass-to-charge ratio. The absence of this compound in control reactions lacking either TiaS, ATP, or agmatine confirms the enzyme's specific requirements.[4]

-

Protocol: Phylogenetic Analysis of TiaS

This bioinformatic protocol is used to study the evolutionary history of the tiaS gene.

-

Sequence Retrieval : Identify TiaS protein homologs using a known TiaS sequence as a query in a BLASTp search against archaeal genomes in databases like NCBI.

-

Multiple Sequence Alignment (MSA) : Align the retrieved homologous sequences using algorithms like ClustalW or MUSCLE to identify conserved regions and prepare the sequences for phylogenetic inference.

-

Phylogenetic Tree Construction :

-

Use the MSA to construct a phylogenetic tree.

-

Employ methods such as Maximum Likelihood (ML) or Bayesian inference. Software like PhyML or RAxML is commonly used for ML analysis.

-

Assess the statistical support for the tree topology using bootstrapping or posterior probabilities.[11]

-

-

Tree Interpretation : Analyze the resulting tree to understand the evolutionary relationships between TiaS proteins from different archaeal species and to confirm the lack of homology with the bacterial TilS family.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of tRNA agmatinylation essential for AUA codon decoding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agmatine-conjugated cytidine in a tRNA anticodon is essential for AUA decoding in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a modified cytidine in the anticodon of archaeal tRNAIle, base pairs with adenosine but not with guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. This compound, a modified cytidine in the anticodon of archaeal tRNA(Ile), base pairs with adenosine but not with guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biogenesis of 2-agmatinylcytidine catalyzed by the dual protein and RNA kinase TiaS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. An Evolutionary Analysis of Lateral Gene Transfer in Thymidylate Synthase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Agmatidine on tRNA Structure, Stability, and Function: A Technical Guide

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the accuracy and efficiency of protein synthesis across all domains of life. In Archaea, the modification of cytidine (B196190) to 2-agmatinylcytidine (agmatidine, agm²C) at the wobble position of the tRNA anticodon is a pivotal adaptation for decoding the AUA isoleucine codon. This guide provides an in-depth analysis of this compound's role, detailing its impact on tRNA structure, the resulting stability of codon-anticodon interactions, and the functional consequences for translation. It synthesizes current research, presents key data in a structured format, outlines experimental methodologies for its study, and provides visual representations of the underlying biochemical processes.

Introduction: tRNA, Post-Transcriptional Modifications, and this compound

Transfer RNA (tRNA) acts as the adapter molecule in protein synthesis, translating the genetic information encoded in messenger RNA (mRNA) into the amino acid sequence of a polypeptide chain.[1][2] The canonical tRNA structure consists of a secondary cloverleaf fold and a tertiary L-shaped conformation, which are essential for its function.[1][3] This structure is further refined by over 100 known post-transcriptional modifications, which are crucial for tRNA stability, folding, and accurate codon recognition.[4][5]

One such critical modification is This compound (agm²C) , a modified cytidine found at the wobble position (position 34) of the anticodon in several archaeal tRNAs responsible for decoding the AUA codon.[6] this compound is chemically characterized by the replacement of the C2-oxo group of cytidine with agmatine (B1664431), the decarboxylated form of arginine.[7][8] This modification is essential for the viability of many archaea, as it enables the tRNA to correctly read the AUA codon as isoleucine while simultaneously preventing the misreading of the AUG codon, which codes for methionine.[4][6][9] The biosynthesis of this compound is catalyzed by the enzyme tRNA(Ile)-agm²C synthetase (TiaS), which utilizes agmatine and ATP.[4]

Structural and Functional Impact of this compound Modification

The introduction of this compound into the anticodon loop of tRNAIle2 induces profound changes in its structural and functional properties. The modification is not merely a passive addition but an active determinant of the tRNA's decoding capability.

Alteration of Base Pairing Specificity

The primary role of this compound is to alter the hydrogen-bonding pattern of the wobble base. An unmodified cytidine at this position would preferentially bind to guanosine (B1672433) (G), leading to the incorrect decoding of AUG (methionine) codons. The conjugation of the agmatine moiety at the C2 position induces a tautomeric conversion of the cytidine base.[6] This structural shift reconfigures the hydrogen bond donors and acceptors, enabling the modified base to form a stable, non-canonical base pair with adenosine (B11128) (A) while preventing pairing with guanosine (G).[8][9] This ensures the specific recognition of the AUA isoleucine codon.

Contribution to Codon-Anticodon Complex Stability

While specific quantitative data on the change in the overall melting temperature (Tm) of tRNA due to this compound is not extensively documented, modifications in the anticodon loop are known to stabilize the codon-anticodon interaction within the ribosome.[3] Recent cryogenic electron microscopy (cryo-EM) studies have provided high-resolution insights into this stabilization. The findings reveal that both this compound and the analogous bacterial modification, lysidine (B1675763), interact with the third adenine (B156593) of the AUA codon through a unique C-A geometry.[10]

Crucially, the long side chain of this compound extends toward the 3' direction of the mRNA, and its terminal polar group forms hydrogen bonds with the 2'-OH group of the fourth mRNA residue (the nucleotide immediately following the AUA codon).[10] This additional interaction acts as a structural anchor, enhancing the stability and fidelity of the decoding process.

Summary of this compound's Effects

The functional consequences of this compound modification are summarized in the table below, comparing the properties of an unmodified tRNAIle with its this compound-modified counterpart.

| Feature | Unmodified tRNAIle (CAU) | This compound-modified tRNAIle2 (agm²CAU) |

| Modification | Standard Cytidine (C) at wobble position 34. | 2-agmatinylcytidine (agm²C) at wobble position 34.[6] |

| Chemical Structure | Contains a C2-oxo group. | C2-oxo group is replaced by an agmatine moiety via a secondary amine linkage.[7][8] |

| Codon Recognition | Binds to AUG (Methionine), leading to mistranslation. | Binds specifically to AUA (Isoleucine).[8][9] |

| Base Pairing at Wobble Position | Forms a standard Watson-Crick pair with Guanine (G). | Forms a unique, stable base pair with Adenine (A).[10] |

| Aminoacylation | Not aminoacylated with isoleucine.[6] | Modification is a prerequisite for aminoacylation with isoleucine.[6][11] |

| Interaction with mRNA | Standard three-base codon-anticodon pairing. | The this compound side chain forms additional hydrogen bonds with the 3'-adjacent mRNA residue, enhancing binding stability.[10] |

| Functional Role in Archaea | Cannot correctly decode the AUA codon. | Essential for accurate AUA decoding and discrimination against the AUG codon.[4][6] |

Experimental Protocols for Studying this compound Modification

The identification and characterization of this compound have been made possible by a combination of biochemical and advanced analytical techniques.

Purification of this compound-Modified tRNA

-

Cell Lysis: Archaeal cells (e.g., Haloarcula marismortui) are harvested and lysed to release total RNA.

-

RNA Extraction: Total RNA is typically extracted using phenol-chloroform methods followed by ethanol (B145695) precipitation.

-

Chromatographic Separation: The specific tRNAIle2 is purified from the total tRNA pool using a series of column chromatography steps, which may include anion-exchange, reverse-phase, or affinity chromatography, to achieve high purity.

Analysis of Codon Reading Properties

-

Ribosome Binding Assay: This assay determines the specific mRNA codon that a tRNA recognizes.

-

Components: The assay mixture includes purified 70S ribosomes, the purified, aminoacylated tRNA (e.g., 3H-Ile-tRNAIle2), and short synthetic mRNA oligonucleotides containing specific codons (e.g., AUGAUA, AUGAUC, AUGAUG).[8][12]

-

Incubation: The components are incubated together to allow the tRNA to bind to the ribosome-mRNA complex.

-

Detection: The complexes are captured on a nitrocellulose filter, and the amount of bound radioactive tRNA is quantified by scintillation counting. A positive signal only in the presence of the AUA-containing oligonucleotide demonstrates the specificity of the this compound-modified tRNA.[12]

-

Structural Identification via Mass Spectrometry

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the definitive method for identifying and sequencing RNA modifications.

-

Enzymatic Digestion: Purified tRNA is completely digested into its constituent nucleosides using enzymes like nuclease P1 and phosphodiesterase. Alternatively, for sequencing, partial digestion with RNase T1 or RNase A is performed to generate larger oligonucleotide fragments.[7]

-

LC Separation: The resulting mixture of nucleosides or oligonucleotides is separated using high-performance liquid chromatography (HPLC).

-

MS Analysis: The separated components are introduced into a mass spectrometer. A high-resolution MS scan determines the accurate mass of the parent ion, revealing the elemental composition (e.g., C₁₄H₂₆N₇O₄ for protonated this compound).[12]

-

Tandem MS (MS/MS): The parent ion corresponding to the modified nucleoside is isolated and fragmented. The resulting fragmentation pattern is analyzed to deduce the precise chemical structure, confirming the absence of the C2-oxo group and the attachment of an agmatine moiety.[7][12]

-

Visualizing this compound-Related Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes related to this compound's biosynthesis and its functional mechanism.

Biosynthesis of this compound on tRNA

Caption: Biosynthesis pathway of this compound modification on tRNA.

Experimental Workflow for this compound Identification

Caption: Workflow for the purification and structural identification of this compound.

Mechanism of AUA Codon Recognition

References

- 1. microbenotes.com [microbenotes.com]

- 2. byjus.com [byjus.com]

- 3. Transfer RNA (tRNA) - Proteopedia, life in 3D [proteopedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound, a modified cytidine in the anticodon of archaeal tRNA(Ile), base pairs with adenosine but not with guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. This compound, a modified cytidine in the anticodon of archaeal tRNAIle, base pairs with adenosine but not with guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights into the decoding capability of isoleucine tRNAs with lysidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A tRNA modification with aminovaleramide facilitates AUA decoding in protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

Part 1: Intracellular Localization of Agmatine Synthesis in Mammals

An In-depth Technical Guide to the Intracellular Localization of Agmatidine and Agmatine (B1664431) Synthesis

Introduction

This technical guide provides a comprehensive overview of the intracellular localization of the synthesis of two distinct but related molecules: this compound and agmatine. It is crucial to differentiate between these two compounds at the outset. This compound is a modified cytidine (B196190) found in the anticodon of transfer RNA (tRNA) in archaea, playing a role in the accuracy of protein synthesis. Its synthesis is catalyzed by the enzyme tRNAIle2 2-agmatinylcytidine synthetase (TiaS)[1][2]. In contrast, agmatine is a neuromodulator and a precursor for polyamine synthesis in mammals. It is synthesized from arginine by arginine decarboxylase (ADC) and is catabolized by agmatinase[3][4]. Given the audience of researchers, scientists, and drug development professionals, this guide will first focus on the medically relevant mammalian agmatine metabolic pathway and then discuss the archaeal this compound synthesis.

The metabolism of agmatine in mammalian cells primarily involves its synthesis from arginine and its subsequent degradation to putrescine and urea. The key enzymes in this pathway are arginine decarboxylase (ADC) and agmatinase.

Arginine Decarboxylase (ADC)

The existence of a distinct mammalian arginine decarboxylase is a subject of ongoing debate[5]. While some studies have reported ADC activity and even cloned a human ADC gene, others suggest that the decarboxylation of arginine in mammals might be a function of ornithine decarboxylase (ODC) or that the evidence for a unique mammalian ADC is not conclusive[4]. Despite this controversy, studies that have investigated mammalian ADC activity have often pointed towards a mitochondrial localization[3]. This localization would place the synthesis of agmatine in close proximity to its degradative enzyme, agmatinase, which is also found in the mitochondria.

Agmatinase

In contrast to ADC, the localization of agmatinase is well-established. Subcellular fractionation studies have demonstrated that agmatinase is predominantly located in the mitochondrial matrix in the rat brain[3]. This localization is significant as it suggests that agmatine degradation occurs within the mitochondria.

Data Presentation: Subcellular Distribution of Agmatinase Activity

The following table summarizes the quantitative data on the distribution of agmatinase activity in rat brain homogenates versus isolated mitochondrial matrix, highlighting the enrichment of the enzyme in this compartment.

| Cellular Fraction | Agmatinase Activity (nmol/mg of protein/h) | Reference |

| Whole-Brain Homogenate | 7.6 - 11.8 | [3] |

| Mitochondrial Matrix | 333 ± 5 | [3] |

Experimental Protocols

The determination of the subcellular localization of enzymes like ADC and agmatinase relies on techniques such as subcellular fractionation and immunocytochemistry.

This protocol is a generalized procedure for the isolation of mitochondria from brain tissue, adapted from several sources[6][7][8][9][10].

-

Homogenization: Fresh brain tissue is homogenized in a cold isotonic sucrose (B13894) buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Differential Centrifugation:

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells (P1). The supernatant (S1) is collected.

-

The S1 supernatant is then centrifuged at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude mitochondrial fraction (P2). The resulting supernatant is the cytosolic fraction.

-

-

Mitochondrial Purification:

-

The P2 pellet is resuspended in the homogenization buffer and layered onto a density gradient (e.g., Percoll or sucrose) and ultracentrifuged.

-

The mitochondrial fraction is collected from the gradient.

-

-

Submitochondrial Fractionation (to isolate the matrix):

-

The purified mitochondria are subjected to osmotic shock or mild detergent treatment to rupture the outer membrane, forming mitoplasts.

-

The mitoplasts are then sonicated or treated with a stronger detergent to release the matrix contents.

-

Centrifugation at high speed separates the insoluble membrane fraction from the soluble matrix fraction.

-

-

Enzyme Activity Assays and Western Blotting: Each fraction is assayed for agmatinase or ADC activity and analyzed by Western blotting with specific antibodies to determine the enrichment of the enzyme in each compartment.

This is a generalized protocol for the fluorescent labeling of mitochondrial proteins in cultured cells or tissue sections[1][11][12].

-

Fixation: Cells or tissue sections are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

-

Permeabilization: The samples are permeabilized with a detergent such as 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.

-

Blocking: Non-specific antibody binding sites are blocked by incubating the samples in a blocking solution (e.g., 1% bovine serum albumin in PBST) for 30-60 minutes.

-

Primary Antibody Incubation: The samples are incubated with a primary antibody specific to agmatinase or ADC, diluted in the blocking solution, overnight at 4°C. A primary antibody against a known mitochondrial marker (e.g., COX IV or Tom20) is used as a positive control for mitochondrial localization.

-

Secondary Antibody Incubation: After washing with PBS, the samples are incubated with a fluorescently-labeled secondary antibody that recognizes the primary antibody, for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: The nuclei can be counterstained with DAPI. The samples are then mounted on microscope slides with an anti-fade mounting medium.

-

Imaging: The localization of the protein of interest is visualized using a fluorescence microscope. Co-localization with the mitochondrial marker confirms its mitochondrial residence.

Visualization of Mammalian Agmatine Metabolism

Caption: Intracellular pathway of agmatine synthesis and degradation in mammals.

Part 2: Intracellular Localization of this compound Synthesis in Archaea

This compound is a modification of a cytidine base in the anticodon of tRNAIle in archaea, which is essential for the correct decoding of the AUA codon[1][2].

tRNAIle2 2-agmatinylcytidine synthetase (TiaS)

The synthesis of this compound is a post-transcriptional modification of tRNA, catalyzed by the enzyme tRNAIle2 2-agmatinylcytidine synthetase (TiaS)[2]. This process involves the attachment of agmatine to a specific cytidine residue in the tRNA molecule. As tRNA modification is a part of the overall process of protein synthesis, which occurs in the cytoplasm, TiaS is presumed to be a cytoplasmic enzyme. However, specific studies detailing its precise subcellular localization within archaea are not extensively available in the reviewed literature. In prokaryotic cells, which lack membrane-bound organelles, the cytoplasm is the primary site for most metabolic processes, including protein synthesis and tRNA modification.

Experimental Protocols

A general approach to confirm the cytoplasmic localization of TiaS in archaea would involve cell fractionation and immunoblotting.

-

Cell Lysis: Archaeal cells are harvested and lysed using methods appropriate for the specific species, which may include sonication, French press, or enzymatic digestion (e.g., with lysozyme, if the cell wall is susceptible).

-

Fractionation by Ultracentrifugation:

-

The cell lysate is centrifuged at a low speed to remove unbroken cells and large debris.

-

The resulting supernatant is then ultracentrifuged at a high speed (e.g., 100,000 x g) to separate the soluble cytoplasmic fraction (supernatant) from the membrane fraction (pellet).

-

-

Western Blotting: The cytoplasmic and membrane fractions are analyzed by SDS-PAGE and Western blotting using an antibody specific to TiaS. The presence of a strong signal in the cytoplasmic fraction and its absence in the membrane fraction would confirm a cytoplasmic localization.

Visualization of Archaeal this compound Synthesis

Caption: Pathway of this compound synthesis in the cytoplasm of an archaeal cell.

References

- 1. mmpc.org [mmpc.org]

- 2. Agmatine-conjugated cytidine in a tRNA anticodon is essential for AUA decoding in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agmatinase activity in rat brain: a metabolic pathway for the degradation of agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of human arginine decarboxylase, the biosynthetic enzyme for agmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arginine Metabolism Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fractionation of Subcellular Compartments from Human Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles. | Semantic Scholar [semanticscholar.org]

- 8. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain [jove.com]

- 9. Subcellular Fractionation of Brain Tissue from Small Tissue Explants | Springer Nature Experiments [experiments.springernature.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. images.novusbio.com [images.novusbio.com]

The Regulation of an Ancient Architect: A Technical Guide to the Archaeal KEOPS Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N6-threonylcarbamoyladenosine (t6A) modification of transfer RNA (tRNA) is a universally conserved and essential modification that ensures translational fidelity. In Archaea, this intricate modification is orchestrated by the KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) complex, a multi-subunit enzymatic machinery with striking similarities to its eukaryotic counterpart. Recent research has not only elucidated the core components and the catalytic mechanism of the archaeal KEOPS complex but has also unveiled a fascinating dual functionality, implicating it in DNA repair pathways. This technical guide provides an in-depth exploration of the regulation of the archaeal KEOPS complex, formerly sometimes referred to by the name of its bacterial catalytic subunit homolog, TsaD, or potentially misnomered as "TiaS". We delve into the complex's composition, its catalytic cycle, the emerging regulatory paradigms, and its dual role in maintaining both translational accuracy and genomic integrity. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the known pathways to serve as a comprehensive resource for researchers in the field.

The Archaeal KEOPS Complex: Core Components and Assembly

The archaeal KEOPS complex is a sophisticated molecular machine responsible for the second step in t6A biosynthesis: the transfer of the threonylcarbamoyl moiety from threonylcarbamoyl-adenylate (TC-AMP) to the A37 residue of specific tRNAs.[1][2] The core complex is comprised of four main subunits:

-

Kae1 (Kinase-associated endopeptidase 1): The catalytic heart of the complex, Kae1, is a universal protein belonging to the ASKHA (acetate and sugar kinases, Hsp70, and actin) superfamily of ATPases.[3] It is responsible for binding the TC-AMP intermediate and catalyzing the transfer of the threonylcarbamoyl group to the tRNA substrate.[3]

-

Bud32 (Budding uninhibited by benzimidazoles 32): An atypical protein kinase that functions as a P-loop ATPase.[3] Bud32's ATPase activity is thought to be involved in the regulation of the complex, possibly in tRNA dissociation after modification.[3]

-

Cgi121 (Conserved gene of unknown function 121): This subunit acts as a tRNA recruitment factor, specifically binding to the 3' CCA tail of the tRNA substrate.[4] This interaction is crucial for positioning the tRNA correctly within the complex for modification.

-

Pcc1 (Partner of Cgi121 1): Pcc1 plays a structural role, facilitating the dimerization of the KEOPS complex.[5][6]

In many archaeal species, the genes for Kae1 and Bud32 are fused into a single open reading frame.[7]

The Fifth Subunit: A Key Regulator of Oligomeric State

A significant recent discovery in archaeal KEOPS biology is the identification of a fifth core subunit, designated as Pcc2 or Pcc1-like .[5][8] This protein is a paralog of Pcc1 and functions as a structural and functional homolog of the eukaryotic Gon7 subunit.[5][8] Pcc2 forms a heterodimer with Pcc1 and, in doing so, prevents the homodimerization of Pcc1, thereby regulating the oligomeric state of the entire KEOPS complex.[5] While the four-subunit complex can form a dimer, the five-subunit complex exists as a monomer.[5] Interestingly, while the five-subunit complex retains robust tRNA binding and t6A synthetic activity, a KEOPS complex where Pcc2 substitutes Pcc1 is inactive, suggesting distinct functional roles for these two paralogs.[5]

The t6A Biosynthesis Pathway in Archaea